molecular formula C15H18ClNO4 B1199337 Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)- CAS No. 67932-85-8

Acetamide, N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydro-2-oxo-3-furanyl)-

Cat. No. B1199337
Key on ui cas rn: 67932-85-8
M. Wt: 311.76 g/mol
InChI Key: FHZMAAGOSXDIBJ-UHFFFAOYSA-N
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Patent
US04721797

Procedure details

Over 2 hours, 74.6 g (1.05 moles) of chlorine are introduced at 25°-30° C. into a solution of 277 g (1.0 mole) of N-methoxyacetyl-N-(2-oxotetrahydro-3-furyl)-2,6-dimethylaniline and 5 g of iron(III) chloride in 300 ml of 85% formic acid. The reaction is exothermic and virtually no gas evolves. When the addition of chlorine is complete, the reaction mixture is stirred for 30 minutes at 25° C., the formic acid is then distilled off in vacuo, the residue is taken up in 500 ml of toluene and the toluenic solution is washed with 100 ml of water. The oily residue obtained after the toluene has been distilled off is crystallised from a mixture of isopropanol and hexane, affording 287 g (92% of theory) of N-methoxyacetyl-N-(2-oxotetrahydro-3-furyl)-3-chloro-2,6-dimethylaniline with a melting point of 80°-82° C.
Quantity
74.6 g
Type
reactant
Reaction Step One
Name
N-methoxyacetyl-N-(2-oxotetrahydro-3-furyl)-2,6-dimethylaniline
Quantity
277 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]Cl.[CH3:3][O:4][CH2:5][C:6]([N:8]([CH:17]1[CH2:21][CH2:20][O:19][C:18]1=[O:22])[C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[CH:11][C:10]=1[CH3:16])=[O:7]>C(O)=O.[Fe](Cl)(Cl)Cl>[CH3:3][O:4][CH2:5][C:6]([N:8]([CH:17]1[CH2:21][CH2:20][O:19][C:18]1=[O:22])[C:9]1[C:14]([CH3:15])=[CH:13][CH:12]=[C:11]([Cl:1])[C:10]=1[CH3:16])=[O:7]

Inputs

Step One
Name
Quantity
74.6 g
Type
reactant
Smiles
ClCl
Name
N-methoxyacetyl-N-(2-oxotetrahydro-3-furyl)-2,6-dimethylaniline
Quantity
277 g
Type
reactant
Smiles
COCC(=O)N(C1=C(C=CC=C1C)C)C1C(OCC1)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(=O)O
Name
Quantity
5 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 30 minutes at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the formic acid is then distilled off in vacuo
WASH
Type
WASH
Details
the toluenic solution is washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
The oily residue obtained after the toluene
DISTILLATION
Type
DISTILLATION
Details
has been distilled off
CUSTOM
Type
CUSTOM
Details
is crystallised from a mixture of isopropanol and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC(=O)N(C1=C(C(=CC=C1C)Cl)C)C1C(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 287 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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